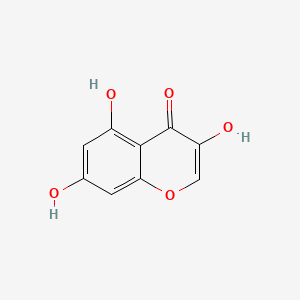

3,5,7-trihydroxychromone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5,7-trihydroxychromone, commonly known as quercetin, is a flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is one of the most abundant flavonoids in the human diet and is known for its antioxidant properties. Quercetin has a molecular formula of C15H10O7 and a molecular weight of 302.24 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Quercetin can be synthesized through various methods. One common synthetic route involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the flavonoid structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, quercetin is often extracted from natural sources such as onions, apples, and berries. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography. The purified quercetin is then crystallized to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Quercetin undergoes various chemical reactions, including:

Oxidation: Quercetin can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of quercetin can lead to the formation of dihydroquercetin. Reducing agents such as sodium borohydride are typically used.

Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride

Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

Oxidation: Quinones, oxidation products

Reduction: Dihydroquercetin

Substitution: Acetylated quercetin derivatives

Applications De Recherche Scientifique

Quercetin has a wide range of scientific research applications:

Chemistry: Quercetin is used as a standard in analytical chemistry for the calibration of instruments and the development of analytical methods.

Biology: It is studied for its role in cellular processes, including its antioxidant and anti-inflammatory properties.

Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: It is used in the food and beverage industry as a dietary supplement and natural colorant.

Mécanisme D'action

Quercetin exerts its effects through various mechanisms:

Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.

Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.

Signal Transduction: Quercetin modulates signaling pathways, including the inhibition of phosphatidylinositol 3-kinase and protein kinase activities.

Comparaison Avec Des Composés Similaires

Quercetin is unique among flavonoids due to its specific hydroxylation pattern. Similar compounds include:

Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, which lacks the hydroxyl group at the 3’ position.

Myricetin: 3,5,7,3’,4’,5’-hexahydroxyflavone, which has an additional hydroxyl group at the 5’ position.

Luteolin: 3’,4’,5,7-tetrahydroxyflavone, which lacks the hydroxyl group at the 3 position.

Quercetin’s unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications.

Activité Biologique

3,5,7-Trihydroxychromone is a flavonoid compound known for its diverse biological activities. This article explores its antioxidant, anti-diabetic, hepatoprotective, and potential anti-angiogenic properties, supported by various research findings and data.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. A comparative study with galangin demonstrated that both compounds can undergo multiple antioxidant pathways, including redox-dependent and non-redox-dependent mechanisms. The antioxidant capacity was evaluated using various assays, as summarized in Table 1.

| Assays | Galangin (IC50) | This compound (IC50) | Trolox (IC50) |

|---|---|---|---|

| O2− scavenging | 108.7 ± 4.4 | 125.4 ± 4.9 | 4968.3 ± 157.8 |

| DPPH• scavenging | 10.2 ± 0.3 | 134.1 ± 21.4 | 36.9 ± 1.0 |

| PTIO• scavenging | 176.7 ± 24.3 | 395.1 ± 33.2 | 186.3 ± 7.2 |

| Fe3+ reducing | 22.9 ± 1.3 | 42.5 ± 1.6 | 21.5 ± 0.8 |

| ABTS+• scavenging | 19.7 ± 0.1 | 20.9 ± 0.3 | 43.2 ± 1.7 |

The results indicate that while both compounds have antioxidant capabilities, galangin shows lower IC50 values in most assays compared to this compound, suggesting a stronger antioxidant potential for galangin under certain conditions .

2. Anti-Diabetic Activity

Research has indicated that flavonoids like this compound can inhibit α-glucosidase activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. A study found that the compound's structural features significantly influence its inhibitory activity against this enzyme . The presence of hydroxyl groups on the chromone structure enhances its ability to bind effectively to the active site of α-glucosidase.

3. Hepatoprotective Effects

In vitro studies have demonstrated hepatoprotective properties of this compound against acetaminophen-induced liver injury in HepG2 cells. The compound increased cell viability significantly compared to controls . The protective effect is attributed to its ability to mitigate oxidative stress and enhance cellular antioxidant defenses.

4. Anti-Angiogenic Activity

Although the anti-angiogenic activity of this compound is considered weak compared to other flavonoids, it still shows potential in inhibiting angiogenesis pathways that are crucial for tumor growth and metastasis . Further studies are needed to elucidate the mechanisms underlying this activity.

Case Studies and Research Findings

Several studies have explored the biological activities of flavonoids related to or including this compound:

- A study on Bauhinia monandra leaves reported the presence of trihydroxychromones and their antioxidant properties .

- Research highlighted the hepatoprotective effects of various flavonoids in liver cell models, showing that structural modifications can enhance protective activities .

- Investigations into the anti-diabetic effects of flavonoids indicated that compounds similar to trihydroxychromone could effectively lower blood glucose levels in diabetic models through enzyme inhibition .

Propriétés

IUPAC Name |

3,5,7-trihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNMEZAXFKUCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.